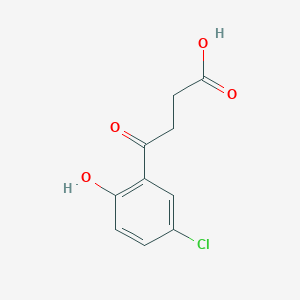
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid
Cat. No. B2911474
Key on ui cas rn:
62903-23-5
M. Wt: 228.63
InChI Key: YBSVOTYKOZVOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04022791
Procedure details


A dry flask was charged with 650 ml. each of nitrobenzene and sym-tetrachloroethane, 104 g. (1.04 moles) succinic anhydride and 130 g. (0.913 mole) p-chloroanisole. The mixture was stirred at 5° C and 276 g. (2.07 moles) of anhydrous AlCl3 was added portionwise over a 90 minute period such that the temperature did not exceed 10° C. The resulting mixture was stirred under nitrogen for 5 days at 7° C and then poured into a mixture of 1 kg. of ice and 176 ml. concentrated hydrochloric acid. The thus quenched mixture was steam distilled until all organic solvents were removed. The residual aqueous-oil combination was cooled to 20° C whereupon the oil phase crystallized. The aqueous supernate was then drawn off and one liter of methylene chloride was added to the remaining crystallized solid mass. The resulting slurry was warmed at 25° C with stirring, and then filtered, and the filtered-off solids washed with CH2Cl2. Upon drying of the washed solids, 84.4 g. of 3-(5-chloro-2-hydroxybenzoyl) propionic acid, m.p. 178°-182° C., was obtained.






Identifiers


|
REACTION_CXSMILES
|
[N+](C1C=CC=CC=1)([O-])=O.C(Cl)(Cl)C(Cl)Cl.[C:16]1(=[O:22])[O:21][C:19](=[O:20])[CH2:18][CH2:17]1.[Cl:23][C:24]1[CH:29]=[CH:28][C:27]([O:30]C)=[CH:26][CH:25]=1.[Al+3].[Cl-].[Cl-].[Cl-].Cl>>[Cl:23][C:24]1[CH:25]=[CH:26][C:27]([OH:30])=[C:28]([CH:29]=1)[C:19]([CH2:18][CH2:17][C:16]([OH:21])=[O:22])=[O:20] |f:4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(Cl)Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1.04 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(=O)O1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0.913 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)OC
|
Step Five
|
Name
|
|
|
Quantity
|
2.07 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 5° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A dry flask was charged with 650 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 10° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred under nitrogen for 5 days at 7° C
|
|
Duration
|
5 d
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into a mixture of 1 kg
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled until all organic solvents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The residual aqueous-oil combination was cooled to 20° C whereupon the oil phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
one liter of methylene chloride was added to the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remaining crystallized solid mass
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting slurry was warmed at 25° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtered-off solids washed with CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon drying of the washed solids, 84.4 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)CCC(=O)O)C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
